

what is 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

2-

Compound Name: (((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid

Cat. No.: B1251439

[Get Quote](#)

An In-depth Technical Guide to **2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid** (DDMAT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid**, a key reagent in the field of polymer chemistry. Commonly known as DDMAT, this compound is a highly efficient chain transfer agent (CTA) for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This document will delve into its chemical and physical properties, synthesis, applications in polymer synthesis, and its relevance in drug development.

Chemical and Physical Properties

2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid is a trithiocarbonate-based compound essential for controlled radical polymerization. Its chemical structure allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity.

Table 1: Chemical Identifiers and Synonyms

Identifier	Value
Chemical Name	2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid
Synonyms	DDMAT, S-Dodecyl-S'-(α,α' -dimethyl- α'' -acetic acid)trithiocarbonate, 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid[1]
CAS Number	461642-78-4[1][2]
Molecular Formula	C17H32O2S3[1][3]
Molecular Weight	364.63 g/mol [1][3]
InChI	InChI=1S/C17H32O2S3/c1-4-5-6-7-8-9-10-11-12-13-14-21-16(20)22-17(2,3)15(18)19/h4-14H2,1-3H3,(H,18,19)
InChIKey	DZFGVGDQHQHOKZ-UHFFFAOYSA-N[3]
SMILES	CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)O[3]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Pale yellow solid/powder[1]
Melting Point	57-63 °C
Boiling Point	506.0 \pm 29.0 °C (Predicted)[1]
Density	1.082 \pm 0.06 g/cm ³ (Predicted)[1]
pKa	2.89 \pm 0.10 (Predicted)[1]
Storage Temperature	2-8°C[1]
Solubility	Soluble in many organic solvents such as chloroform, dichloromethane, acetone, and tetrahydrofuran.

Spectroscopic Data

While a dedicated, published spectrum for DDMAT is not readily available, the expected spectroscopic features can be predicted based on its chemical structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

Spectrum	Predicted Chemical Shifts / Wavenumbers
¹ H NMR (CDCl ₃)	δ (ppm): ~3.3 (t, 2H, -S-CH ₂ -), ~1.7 (s, 6H, -C(CH ₃) ₂ -), ~1.2-1.4 (m, 18H, -(CH ₂) ₉ -), ~0.9 (t, 3H, -CH ₃)
¹³ C NMR (CDCl ₃)	δ (ppm): ~220 (C=S), ~180 (C=O), ~55 (-C(CH ₃) ₂ -), ~37 (-S-CH ₂ -), ~22-32 (alkyl chain carbons), ~14 (-CH ₃)
FT-IR	ν (cm ⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~2850-2960 (C-H stretch), ~1700 (C=O stretch), ~1050-1250 (C-S stretch)

Synthesis of DDMAT

The synthesis of **2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid** is a multi-step process that can be performed in a standard laboratory setting.

Experimental Protocol: Synthesis of DDMAT

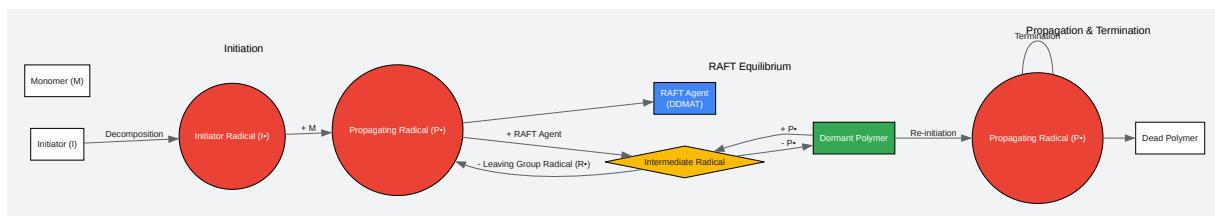
Materials:

- n-Dodecanethiol
- Acetone
- Aliquat 336 (phase transfer catalyst)
- 50% Sodium hydroxide solution

- Carbon disulfide
- Chloroform
- Concentrated hydrochloric acid
- Hexane
- Magnesium sulfate

Procedure:

- In a reaction vessel, dissolve n-dodecanethiol (0.1 mol) and Aliquat 336 (0.004 mol) in 48 g of acetone.[1]
- To this solution, add 50% sodium hydroxide solution (0.105 mol).[1]
- Slowly add a solution of carbon disulfide (0.1 mol) in 10 g of acetone dropwise. The reaction mixture will turn from colorless to yellow.[1]
- After stirring for 20 minutes, add chloroform (0.15 mol) followed by the dropwise addition of 50% NaOH solution (0.5 mol) and 5 g of NaOH beads.[1]
- Stir the reaction mixture overnight at 15-20 °C.[1]
- Filter the mixture and collect the filtrate. Wash the solid residue with acetone and combine the acetone layers.
- Concentrate the acetone solution to dryness.
- Dissolve the resulting residue in water and acidify with concentrated hydrochloric acid to precipitate the product.
- Collect the yellow solid by filtration and wash with water.[1]
- For purification, dissolve the solid in approximately 350 mL of hexane, dry the solution with magnesium sulfate, and filter.[1]


- Cool the organic solution to precipitate the final product as yellow flakes. An expected yield is around 85%.[\[1\]](#)

Application in RAFT Polymerization

DDMAT is a highly effective chain transfer agent for RAFT polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

The RAFT Polymerization Mechanism

The RAFT process involves a series of addition-fragmentation equilibria that control the growth of polymer chains.

[Click to download full resolution via product page](#)

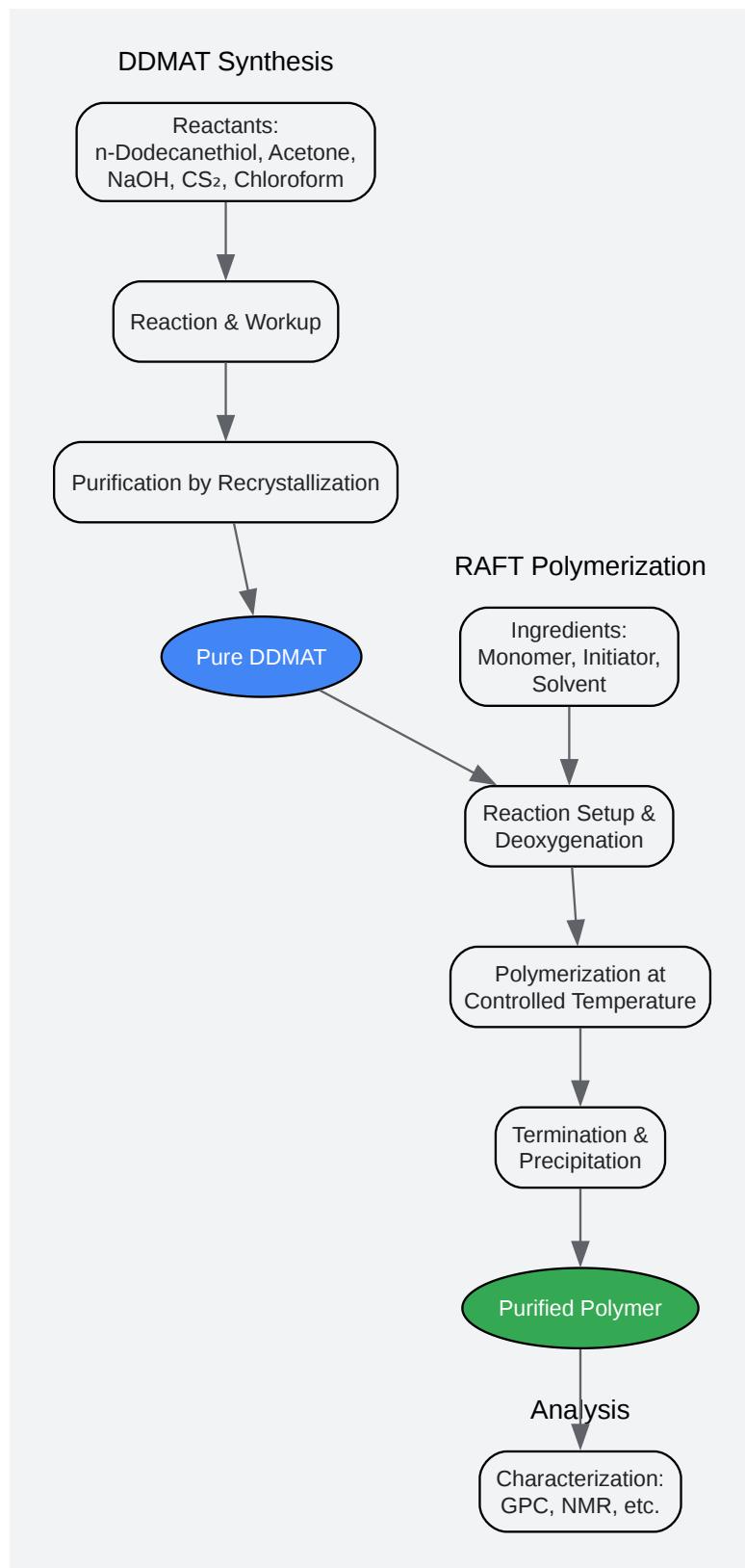
A simplified diagram of the RAFT polymerization mechanism.

Experimental Protocol: RAFT Polymerization of N-isopropylacrylamide (NIPAM)

This protocol describes a typical RAFT polymerization using DDMAT to synthesize poly(N-isopropylacrylamide), a thermoresponsive polymer widely studied for drug delivery applications.

Materials:

- N-isopropylacrylamide (NIPAM) (monomer)
- **2-((Dodecylthio)carbonothioyl)thio-2-methylpropanoic acid** (DDMAT) (RAFT agent)
- 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
- 1,4-Dioxane (solvent)
- Methanol (for precipitation)
- Schlenk flask or similar reaction vessel
- Nitrogen or Argon source


Procedure:

- In a Schlenk flask, dissolve NIPAM (e.g., 1.0 g, 8.84 mmol), DDMAT (e.g., 32.2 mg, 0.088 mmol), and AIBN (e.g., 2.9 mg, 0.0176 mmol) in 1,4-dioxane (e.g., 5 mL). The molar ratio of [Monomer]:[RAFT agent]:[Initiator] can be adjusted to target a specific molecular weight.
- Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, or by performing three freeze-pump-thaw cycles.
- Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
- Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
- To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
- Precipitate the polymer by adding the reaction solution dropwise into a large excess of cold methanol.

- Collect the polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

Logical Workflow for Synthesis and Polymerization

The following diagram illustrates the overall workflow from the synthesis of the RAFT agent to the final polymer product.

[Click to download full resolution via product page](#)

Workflow for the synthesis of DDMAT and its use in RAFT polymerization.

Applications in Drug Development

The ability of DDMAT to facilitate the synthesis of well-defined polymers has significant implications for drug development. Polymers with controlled architectures are crucial for creating advanced drug delivery systems.

Key Applications:

- **Stimuli-Responsive Polymers:** DDMAT is used to synthesize "smart" polymers that respond to changes in their environment, such as temperature or pH. For example, poly(N-isopropylacrylamide) (PNIPAM), synthesized using DDMAT, exhibits a lower critical solution temperature (LCST) and can be designed to release a drug cargo in response to a localized temperature increase.
- **Block Copolymers for Micellar Drug Delivery:** The living nature of RAFT polymerization allows for the synthesis of block copolymers. These can self-assemble into micelles in aqueous solutions, with a hydrophobic core for encapsulating poorly water-soluble drugs and a hydrophilic shell for stability and biocompatibility.
- **Polymer-Drug Conjugates:** The carboxylic acid group in DDMAT can be used as a handle for conjugating drugs or targeting ligands to the polymer chain. This allows for the creation of targeted drug delivery systems that can selectively accumulate in diseased tissues.
- **Biomaterials and Tissue Engineering:** Polymers synthesized with DDMAT can be used to create scaffolds for tissue engineering, hydrogels for controlled release, and coatings for medical devices to improve their biocompatibility.

Safety Information

Table 4: Hazard and Precautionary Statements

Category	Statement
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is essential to handle **2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid** in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(DODECYLSULFANYLTHIOCARBONYLSULFANYL)-2-METHYLPROPIONIC ACID | 461642-78-4 [chemicalbook.com]
- 2. 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic Acid | 461642-78-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2-(((Dodecylsulfanyl)carbonothioyl)sulfanyl)-2-methylpropanoic acid | C17H32O2S3 | CID 11473994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1251439#what-is-2-dodecylthio-carbonothioyl-thio-2-methylpropanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com